
beta-Thujaplicine
Übersicht
Beschreibung
β-Thujaplicine (hinokitiol) is a naturally occurring tropolone derivative isolated primarily from the heartwood of Thujopsis dolabrata (Japanese cypress). Structurally, it features a seven-membered aromatic ring with hydroxyl and isopropyl substituents (Fig. 1). This compound exhibits broad-spectrum biological activities, including antimicrobial, antioxidant, and insecticidal properties . Its mechanism of action against pests involves acetylcholinesterase (AChE) inhibition, disrupting neurotransmission in insects .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: : Alpha-Thujaplicin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Cyclisierung eines geeigneten Vorläufers, wie z. B. 2-Hydroxy-3-Isopropyl-2,4,6-Cycloheptatrien-1-on . Die Reaktion erfordert typischerweise spezielle Bedingungen, darunter die Verwendung von Katalysatoren und kontrollierte Temperaturen, um die Bildung der gewünschten Tropolonstruktur zu gewährleisten .
Industrielle Produktionsmethoden: : Die industrielle Produktion von Alpha-Thujaplicin beinhaltet häufig die Extraktion der Verbindung aus dem Kernholz von Bäumen der Familie Cupressaceae. Der Extraktionsprozess umfasst die Lösungsmittelextraktion, gefolgt von Reinigungsschritten wie Kristallisation oder Chromatographie, um die reine Verbindung zu isolieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: : Alpha-Thujaplicin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Alpha-Thujaplicin kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.
Substitution: Alpha-Thujaplicin kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.
Substitution: Verschiedene Nucleophile und Elektrophile können in Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.
Hauptprodukte
Oxidation: Bildung von Chinonen und anderen oxidierten Derivaten.
Reduktion: Bildung von Dihydroderivaten.
Substitution: Bildung von substituierten Tropolonderivaten.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
1. Antibacterial Activity
β-Thujaplicine exhibits potent antibacterial effects against a range of bacterial strains, particularly Staphylococcus aureus. Studies have demonstrated that it effectively inhibits bacterial growth with minimum inhibitory concentrations (MICs) ranging from 1.56 to 3.13 mg/L. However, a paradoxical zone phenomenon has been observed where higher concentrations can lead to bacterial regrowth .
Table 1: Antibacterial Efficacy of β-Thujaplicine
Bacterial Strain | MIC (mg/L) | Observations |
---|---|---|
Staphylococcus aureus | 1.56 - 3.13 | Regrowth at higher concentrations |
Escherichia coli | Varies | Effective inhibition noted |
2. Antifungal Activity
In addition to its antibacterial properties, β-thujaplicine has shown antifungal activity against various fungi, making it a potential candidate for use in food preservation and cosmetic products due to its low toxicity .
Anti-inflammatory Effects
Research indicates that β-thujaplicine possesses significant anti-inflammatory properties. A study highlighted its ability to inhibit the production of inflammatory mediators such as TNF-α and nitric oxide (NO) in vitro and in vivo. In experiments involving lipopolysaccharide (LPS)-induced inflammation in mice, β-thujaplicine demonstrated a dose-dependent reduction in inflammatory markers and improved survival rates .
Table 2: Anti-inflammatory Effects of β-Thujaplicine
Inflammatory Mediator | Effect Observed | Methodology Used |
---|---|---|
TNF-α | Inhibition | ELISA |
NO | Reduced production | Griess reagent |
PGE2 | Decreased levels | ELISA |
Anticancer Applications
β-Thujaplicine has been investigated for its potential in cancer therapy. It enhances TRAIL-induced apoptosis in non-small cell lung cancer cells (NCI-H460) through the inhibition of X-linked inhibitor of apoptosis protein (XIAP). This mechanism suggests that β-thujaplicine could be developed into a novel anticancer agent targeting apoptosis pathways .
Table 3: Anticancer Mechanism of β-Thujaplicine
Cancer Cell Line | Mechanism of Action | Key Findings |
---|---|---|
NCI-H460 | XIAP inhibition and degradation | Enhanced TRAIL-induced apoptosis |
Skin Health Applications
The compound has also been explored for its dermatological benefits. Topical applications have shown promise in reducing UVB-induced skin damage and improving conditions such as atopic dermatitis by decreasing bacterial colonization on the skin surface .
Table 4: Skin Health Benefits of β-Thujaplicine
Application | Condition Treated | Outcome |
---|---|---|
Topical application | Atopic dermatitis | Reduction in bacterial cells |
UV protection | Sunburn prevention | Decreased sunburn cells |
Wirkmechanismus
Alpha-thujaplicin exerts its effects through several mechanisms:
Antibacterial and Antifungal Activity: Alpha-thujaplicin disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Anticancer Activity: Alpha-thujaplicin induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Metal Chelation: Alpha-thujaplicin has a strong metal-chelating capacity, which can inhibit the activity of metal-dependent enzymes and disrupt cellular processes.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structural Analogues
Thujaplicin Isomers: α-, β-, and γ-Thujaplicine
The thujaplicins are isomers differentiated by the position of hydroxyl and isopropyl groups on the tropolone ring. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Thujaplicin Isomers
Key Insights :
- Structural-Activity Relationship : The position of the hydroxyl group critically influences bioactivity. β-Thujaplicine’s C-3 hydroxyl group enhances its ability to chelate metal ions and inhibit AChE, making it superior in insecticidal applications compared to α- and γ-isomers .
- Antimicrobial Spectrum : β-Thujaplicine demonstrates broader antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), whereas α- and γ-isomers show narrower spectra .
Comparison with Other Tropolone Derivatives
Tropolone derivatives share a conjugated aromatic system but differ in substituents and bioactivity profiles:
Table 2: β-Thujaplicine vs. Other Tropolone-Based Compounds
Mechanistic Differences :
Biologische Aktivität
β-Thujaplicin, also known as hinokitiol, is a natural compound derived from the heartwood of certain cypress trees. It has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of β-thujaplicin, supported by data tables and relevant case studies.
1. Antimicrobial Activity
β-Thujaplicin exhibits strong antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness has been documented in several studies.
1.1 Antibacterial Properties
In a study assessing the antibacterial activity of β-thujaplicin, it was found to inhibit the growth of multiple bacterial species, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values indicate its potency compared to conventional antibiotics.
Bacterial Species | MIC (µg/ml) |
---|---|
Staphylococcus aureus | 8 |
Pseudomonas aeruginosa | 16 |
Escherichia coli | 32 |
These results suggest that β-thujaplicin can be an effective alternative or adjunctive treatment for bacterial infections, especially in cases where resistance to traditional antibiotics is observed .
1.2 Antifungal Properties
The antifungal activity of β-thujaplicin has been evaluated against Malassezia pachydermatis, a common cause of otitis externa in dogs. In this study, β-thujaplicin demonstrated an MIC50 of 3.13 µg/ml, comparable to established antifungal agents like nystatin and ketoconazole.
Fungal Species | MIC (µg/ml) | Comparison with Other Agents |
---|---|---|
Malassezia pachydermatis | 3.13 | Equal to nystatin (3.13), lower than ketoconazole (0.016) |
Importantly, no resistance was observed in the tested strains after prolonged exposure to β-thujaplicin, indicating its potential for long-term therapeutic use .
2. Anticancer Activity
Recent studies have highlighted the anticancer effects of β-thujaplicin, particularly against hepatocellular carcinoma (HCC) cells.
β-Thujaplicin induces apoptosis in HepG2 cells through a mitochondrial-dependent pathway. The compound increases the expression of pro-apoptotic factors such as cleaved PARP1 and caspase-3 while decreasing anti-apoptotic factors like Bcl-2. It also causes S-phase arrest by modulating cell cycle regulators.
Protein Marker | Expression Change |
---|---|
Cleaved PARP1 | Increased |
Cleaved Caspase-3 | Increased |
Bcl-2 | Decreased |
p21 | Increased |
Cyclin D1 | Decreased |
The involvement of reactive oxygen species (ROS) in mediating these effects was confirmed through experiments showing that ROS accumulation activates the p38/ERK MAPK signaling pathway while not affecting JNK signaling .
3. Anti-inflammatory Effects
β-Thujaplicin also exhibits significant anti-inflammatory properties. It has been shown to reduce inflammatory markers in various models, suggesting its potential use in treating inflammatory diseases.
Case Study: Inflammatory Response Modulation
In an animal model of inflammation, administration of β-thujaplicin resulted in a marked decrease in pro-inflammatory cytokines such as TNF-α and IL-6:
Cytokine | Control Level (pg/ml) | β-Thujaplicin Treatment Level (pg/ml) |
---|---|---|
TNF-α | 150 | 50 |
IL-6 | 200 | 70 |
This reduction indicates that β-thujaplicin may serve as an effective therapeutic agent for managing inflammatory conditions .
Q & A
Basic Research Questions
Q. What standardized methods are recommended for isolating beta-Thujaplicine from natural sources, and how can purity be validated?
this compound is typically extracted from Thuja plicata or synthesized via tropolone derivatization. Standard protocols involve solvent extraction (e.g., ethanol or hexane) followed by chromatographic purification (column or HPLC). Purity validation requires NMR for structural confirmation and HPLC-UV (≥95% purity threshold). Researchers should report solvent ratios, temperature, and retention times to ensure reproducibility .
Q. What in vitro assays are most appropriate for preliminary evaluation of this compound’s antimicrobial activity?
Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungal strains (e.g., Candida albicans). Include positive controls (e.g., ampicillin) and validate results with time-kill assays. Note solvent compatibility (e.g., DMSO concentrations ≤1% to avoid cytotoxicity artifacts) .
Q. How should researchers design dose-response studies to assess this compound’s cytotoxicity in cancer cell lines?
Employ a 72-hour exposure period with concentrations ranging from 0.1–100 µM. Use MTT or resazurin assays, normalizing to untreated controls. Include IC50 calculations via nonlinear regression (e.g., GraphPad Prism). Report cell line origins, passage numbers, and culture conditions to mitigate variability .
Advanced Research Questions
Q. What experimental strategies can elucidate this compound’s mechanism of action in targeting bacterial membrane proteins?
Combine molecular dynamics simulations (e.g., GROMACS) with biophysical techniques like surface plasmon resonance (SPR) to study protein-ligand interactions. Validate findings using fluorescence anisotropy to measure binding affinity. Cross-reference with knock-out bacterial strains to identify target specificity .
Q. How can meta-analysis resolve contradictions in reported IC50 values for this compound’s anticancer activity?
Use heterogeneity metrics (e.g., I² statistic) to quantify variability across studies. Stratify data by cell type, exposure duration, and assay methodology. Apply random-effects models to account for between-study variance, and perform sensitivity analyses to identify confounding variables (e.g., solvent used) .
Q. What methodologies are optimal for studying this compound’s synergistic effects with conventional antibiotics?
Conduct checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Synergy (FICI ≤0.5) should be confirmed with time-kill curves and in vivo models (e.g., murine infection). Use transcriptomics (RNA-seq) to identify pathways modulated by combination therapy .
Q. Experimental Design & Data Analysis
Q. How can researchers minimize batch-to-batch variability in this compound synthesis?
Implement strict quality control: document reaction temperatures, catalyst ratios, and purification gradients. Use high-resolution mass spectrometry (HRMS) and ¹³C-NMR to validate each batch. Publish raw spectral data in supplementary materials for peer validation .
Q. What statistical approaches are recommended for analyzing this compound’s pharmacokinetic data in preclinical models?
Apply non-compartmental analysis (NCA) using software like Phoenix WinNonlin. Report AUC, Cmax, and half-life (t½). For nonlinear kinetics, use compartmental modeling and bootstrap resampling to estimate confidence intervals. Ensure animal sample sizes meet power analysis requirements (α=0.05, β=0.2) .
Q. Addressing Data Contradictions
Q. How should discrepancies in this compound’s reported antioxidant capacity be addressed?
Re-evaluate assay conditions: pH, temperature, and radical sources (e.g., DPPH vs. ABTS). Control for auto-oxidation and solvent interference. Perform comparative studies with standardized antioxidants (e.g., ascorbic acid) and publish raw spectrophotometric data .
Q. What steps ensure reproducibility in this compound’s biofilm inhibition assays?
Standardize biofilm growth conditions (flow rate, substrate) and use crystal violet staining with OD570 normalization. Include negative controls (untreated biofilm) and positive controls (e.g., chlorhexidine). Share imaging protocols (e.g., SEM parameters) in supplementary files .
Q. Tables for Methodological Reference
Eigenschaften
CAS-Nummer |
1946-74-3 |
---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
2-hydroxy-3-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H12O2/c1-7(2)8-5-3-4-6-9(11)10(8)12/h3-7H,1-2H3,(H,11,12) |
InChI-Schlüssel |
TUFYVOCKVJOUIR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=O)C=CC=C1)O |
Kanonische SMILES |
CC(C)C1=C(C(=O)C=CC=C1)O |
Key on ui other cas no. |
1946-74-3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.